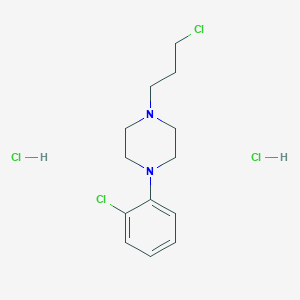
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride” is a chemical compound that belongs to the piperazine family. It is a crystalline solid that is odorless and white in color .
Synthesis Analysis
The synthesis of “this compound” was achieved by the reaction of 1-(2-chlorophenyl)-4-hydroxy-4-aminobutane with 3-chloropropanol in the presence of HCl .Molecular Structure Analysis
The molecular formula of this compound is C13H18Cl2N2 . The InChI key is JVLRNANYLVRULL-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is present as an impurity in nefazodone hydrochloride (pharmaceutical formulation) .Physical And Chemical Properties Analysis
The compound has a melting point of 198-203 °C (lit.) . It is moderately soluble in water and also soluble in alcohols and organic solvents such as chloroform.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, reacting with l-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
- Research into its structural, electronic, molecular, and biological properties revealed that it crystallizes in a monoclinic crystal system. The compound exhibited potential activity against prostate-specific membrane protein (Bhat et al., 2018).
Pharmaceutical Intermediates
- 1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine dihydrochloride serves as a pharmaceutical intermediate. Various synthetic methods have been developed, with a focus on optimizing yield and quality (Ning-wei, 2006), (Weiliang, 2008).
Antitumor Activity
- Certain derivatives of piperazine, including 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, have shown promising antitumor activity in studies. These derivatives were synthesized and tested against various cancer cell lines, demonstrating significant efficacy (Yurttaş et al., 2014), (Mallikarjuna et al., 2014).
Complexation Studies
- Studies on complexation of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazinium with symmetrical α,α',δ,δ'-tetramethyl-cucurbit[6]uril revealed significant insights into the compound's interactions and stability in different states (Xiao et al., 2015).
Spectroscopic Analysis
- Spectroscopic studies of related piperazine dihydrochloride salts provided insights into their structural properties, aiding in the development of analytical techniques (Qin et al., 2005).
Improved Synthesis Methods
- Improved synthesis methods for related piperazine compounds have been developed, contributing to more efficient production processes for pharmaceutical intermediates (Chuan-min, 2014), (Qiuye, 2005).
Wirkmechanismus
This compound is a potent serotonin receptor agonist and has been used widely in the study of a variety of physiological processes related to serotonin neurotransmission.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15;;/h1-2,4-5H,3,6-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMJMIHZUSOWNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
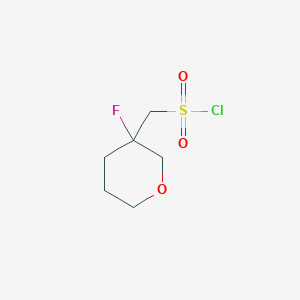
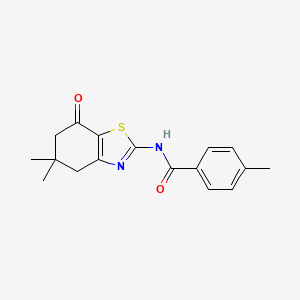
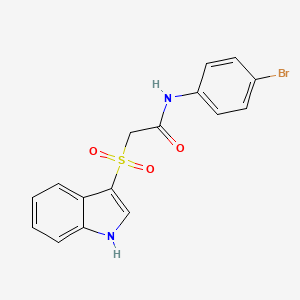
![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
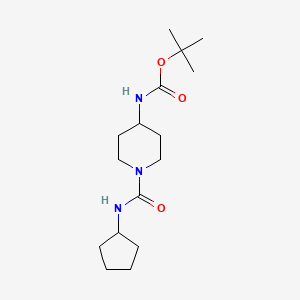
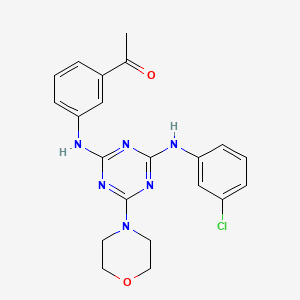



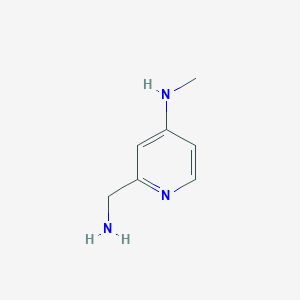
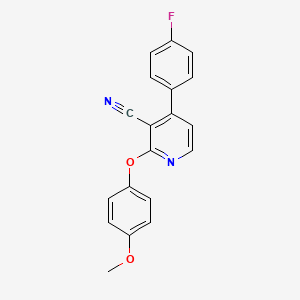
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
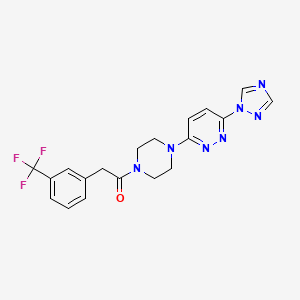
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)
